molecular formula C18H16BrNO3 B248671 1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione

1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione

Cat. No. B248671
M. Wt: 374.2 g/mol
InChI Key: KHZKDOCKSLXPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione is a synthetic compound that belongs to the class of indole-2,3-diones. It has been widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. It has also been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione in lab experiments is its potential therapeutic properties. It has been shown to exhibit a wide range of activities that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione. Some possible areas of investigation include:
- Further studies on the mechanism of action of the compound
- Exploration of its potential use in the treatment of neurodegenerative diseases
- Investigation of its potential use in combination with other drugs for the treatment of cancer
- Development of new formulations with improved solubility for use in lab experiments and potential clinical applications.

Synthesis Methods

The synthesis of 1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione involves the reaction of 5-methylisatin with 4-bromobenzyl bromide and potassium carbonate in dimethylformamide. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-[3-(4-bromophenoxy)propyl]-5-methyl-1H-indole-2,3-dione

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-5-methylindole-2,3-dione

InChI

InChI=1S/C18H16BrNO3/c1-12-3-8-16-15(11-12)17(21)18(22)20(16)9-2-10-23-14-6-4-13(19)5-7-14/h3-8,11H,2,9-10H2,1H3

InChI Key

KHZKDOCKSLXPMK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=C(C=C3)Br

Origin of Product

United States

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